molecular formula C6H9FO4 B1643970 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose

1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose

Cat. No.: B1643970
M. Wt: 164.13 g/mol
InChI Key: BWYPOWJFUBKPNS-QZABAPFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is a fluorinated derivative of glucose. This compound is notable for its unique structural properties, which include the absence of a hydroxyl group at the second carbon and the presence of a fluorine atom. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-beta-d-glucopyranose, which undergoes fluorination followed by hydrolysis to yield the desired compound . The reaction conditions often require specific reagents and controlled environments to ensure the correct stereochemistry and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the required chemical purity, typically above 98% .

Chemical Reactions Analysis

Types of Reactions: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various fluorinated sugars and their derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom’s presence alters the compound’s reactivity and binding affinity, leading to unique biological effects. These interactions can inhibit or modify enzyme activity, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

InChI

InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1

InChI Key

BWYPOWJFUBKPNS-QZABAPFNSA-N

SMILES

C1C2C(C(C(C(O1)O2)F)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)F)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)F)O)O

Origin of Product

United States

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